

In-Depth Technical Guide: 1-Methoxy-4-methylpentane (CAS 3590-70-3)

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Compound of Interest

Compound Name: 1-Methoxy-4-methylpentane

Cat. No.: B14137413

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, associated hazards, and relevant experimental protocols for **1-Methoxy-4-methylpentane**, identified by the CAS number 3590-70-3. This aliphatic ether is a colorless liquid and, like many ethers, is recognized for its potential as a solvent. A thorough understanding of its characteristics is essential for its safe handling and application in research and development.

It is critical to note that initial database searches for CAS number 3590-70-3 may yield conflicting information, incorrectly associating it with other compounds. Authoritative sources such as PubChem have confirmed that CAS 3590-70-3 is assigned to **1-Methoxy-4-methylpentane**.^{[1][2][3]}

Physicochemical Properties

The properties of **1-Methoxy-4-methylpentane** are summarized in the tables below. While experimental data for some properties of this specific ether are not readily available in the literature, computed values from reliable chemical databases provide valuable estimates.

General and Computed Properties

Property	Value	Source
CAS Number	3590-70-3	[1] [2] [3]
Molecular Formula	C ₇ H ₁₆ O	[1] [2] [3]
Molecular Weight	116.20 g/mol	[1]
IUPAC Name	1-methoxy-4-methylpentane	[1]
XLogP3	2.1	[1] [3]
Hydrogen Bond Donor Count	0	[1] [3]
Hydrogen Bond Acceptor Count	1	[1] [3]
Rotatable Bond Count	4	[1] [3]
Topological Polar Surface Area	9.2 Å ²	[1]
Complexity	41.7	[1]

Experimental Physical Properties

Experimental data for the following properties of **1-Methoxy-4-methylpentane** are not widely reported. The table below will be updated as verified experimental data becomes available. For reference, the properties of structurally similar ethers are often used for estimation.

Property	Value
Boiling Point	Data not available
Melting Point	Data not available
Density	Data not available
Water Solubility	Data not available

Hazards and Safety Information

As an aliphatic ether, **1-Methoxy-4-methylpentane** is expected to share hazards common to this class of compounds. The primary hazards include flammability and the potential for peroxide formation.

GHS Hazard Classification

While a specific GHS classification for **1-Methoxy-4-methylpentane** is not consistently available, related ethers are generally classified as follows:

- **Flammable Liquids:** Ethers are typically volatile and can form explosive mixtures with air.
- **Acute Toxicity:** May be harmful if swallowed or inhaled.
- **Skin and Eye Irritation:** Can cause irritation upon contact.

Safe Handling and Storage

- **Ventilation:** Handle in a well-ventilated area to avoid the accumulation of flammable vapors.
- **Ignition Sources:** Keep away from heat, sparks, open flames, and other ignition sources.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, gloves, and eye/face protection.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Ethers can form explosive peroxides upon exposure to air and light over time. Therefore, it is crucial to date containers upon opening and test for the presence of peroxides before distillation or concentration.

Experimental Protocols

Synthesis of 1-Methoxy-4-methylpentane

The most common method for the synthesis of aliphatic ethers like **1-Methoxy-4-methylpentane** is the Williamson ether synthesis.^{[4][5][6][7][8]} This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.^{[4][5][6][7][8]}

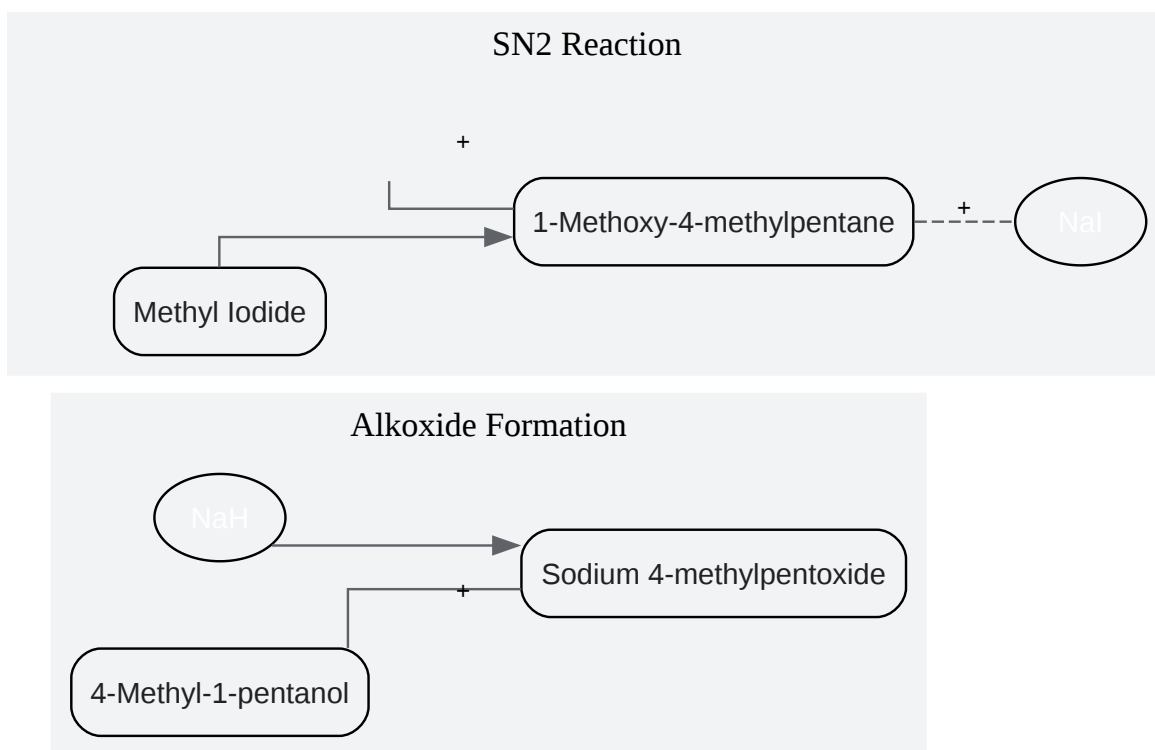
General Protocol for Williamson Ether Synthesis:

- Alkoxide Formation: The alkoxide is prepared by reacting the corresponding alcohol with a strong base, such as sodium hydride (NaH).
- Nucleophilic Substitution: The alkoxide then reacts with a primary alkyl halide in an SN2 reaction to form the ether.^{[4][5][6][8]}

For the synthesis of **1-Methoxy-4-methylpentane**, two main pathways are possible:

- Pathway A: Reaction of sodium 4-methylpentoxide with a methyl halide (e.g., methyl iodide).
- Pathway B: Reaction of sodium methoxide with a 1-halo-4-methylpentane.

Pathway A is generally preferred as it involves a less sterically hindered primary alkyl halide, which favors the SN2 mechanism.



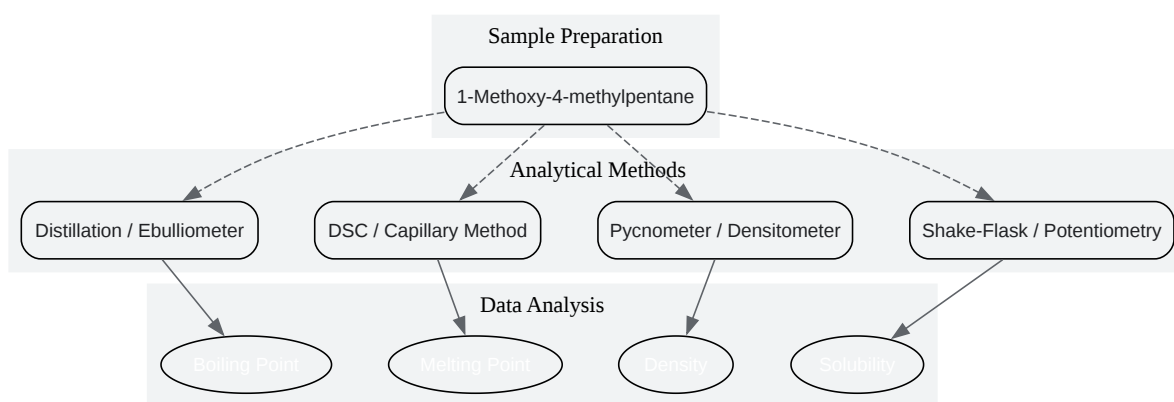
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Williamson Ether Synthesis Workflow

Determination of Physicochemical Properties

Standard experimental methods are employed to determine the physicochemical properties of chemical compounds. While specific protocols for **1-Methoxy-4-methylpentane** are not readily found, the following general methodologies are applicable.

General Experimental Workflow for Property Determination:



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Physicochemical Property Determination Workflow

Biological Signaling Pathways

There is currently no available information in the scientific literature to suggest that **1-Methoxy-4-methylpentane** is involved in any specific biological signaling pathways. As a simple aliphatic ether, it is not expected to have significant biological activity beyond its properties as a solvent and potential toxic effects at high concentrations.

Conclusion

1-Methoxy-4-methylpentane (CAS 3590-70-3) is an aliphatic ether with properties that make it a potential solvent. While comprehensive experimental data on its physicochemical properties are limited, its hazards can be inferred from the broader class of aliphatic ethers, with flammability and peroxide formation being the primary concerns. The Williamson ether synthesis provides a reliable method for its preparation. Further experimental characterization of this compound is warranted to fully establish its property profile for research and industrial applications.

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